

## Mitiperstat (AZD4831) dose-dependent side effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Mitiperstat |           |
| Cat. No.:            | B10830898   | Get Quote |

### Mitiperstat (AZD4831) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent side effects of **Mitiperstat** (AZD4831). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental use of this novel myeloperoxidase (MPO) inhibitor.

#### Frequently Asked Questions (FAQs)

Q1: What is Mitiperstat (AZD4831) and what is its primary mechanism of action?

A1: **Mitiperstat** (AZD4831) is an investigational, orally bioavailable, irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is an enzyme predominantly found in neutrophils that plays a role in the inflammatory response and oxidative stress. By inhibiting MPO, **Mitiperstat** is being investigated for its therapeutic potential in conditions such as heart failure with preserved ejection fraction (HFpEF).[1][2]

Q2: What are the most common dose-dependent side effects observed with **Mitiperstat** in clinical trials?

A2: The most frequently reported dose-dependent side effect in early clinical trials was a generalized maculopapular rash.[3][4] This rash was observed more often at higher doses of **Mitiperstat**.[3]



Q3: Is the maculopapular rash associated with Mitiperstat treatment reversible?

A3: Yes, in the clinical studies, the generalized maculopapular rash was reported to be reversible in all cases.[3] Subjects who developed the rash were taken off the treatment and monitored until resolution.[3] The rash was generally self-limiting.[2]

Q4: Does **Mitiperstat** have off-target effects on other peroxidases, such as thyroid peroxidase (TPO)?

A4: **Mitiperstat** exhibits selectivity for myeloperoxidase (MPO) over thyroid peroxidase (TPO). While it does have some inhibitory activity against TPO, it is significantly less potent than its inhibition of MPO. Researchers should be aware of this potential for off-target effects, especially at higher concentrations, and may consider monitoring thyroid function in long-term in vivo studies.

# Troubleshooting Guides Issue: Observation of Maculopapular Rash in Experimental Subjects

- 1. Identification and Confirmation:
- Symptom Check: The rash is typically characterized by a flat, red area on the skin that is covered with small confluent bumps. It has been reported to start 8-10 days after the first dose in most cases.[3]
- Dose Correlation: This side effect is dose-dependent and has been more frequently observed at higher doses (15 mg and 45 mg in human trials).[3]
- 2. Recommended Actions:
- Documentation: Record the date of onset, dose level, and severity of the rash. Photographic documentation is recommended.
- Dose Adjustment: As the rash is dose-dependent, consider reducing the dose or temporarily discontinuing treatment in the affected subject, consistent with clinical trial management where subjects were taken off treatment.[3]



- Monitoring: Closely monitor the subject for the progression or resolution of the rash. In clinical trials, the rash was reversible and typically lasted 6-8 days.[3]
- Consider Placebo Effect: It is noteworthy that in one clinical trial, a subject in the placebo group also developed a maculopapular rash, although its duration was shorter (2 days).[3]
- 3. Data Interpretation:
- The occurrence of a maculopapular rash is a known, dose-dependent side effect of Mitiperstat.
- Its appearance in a dose-dependent manner can serve as a qualitative indicator of target engagement and systemic exposure.
- The reversible nature of the rash suggests that it may not be indicative of irreversible toxicity at the doses tested.

#### **Data Presentation**

Table 1: Summary of Adverse Events Reported by Two or More Subjects in a Phase I Multiple Ascending Dose Study (NCT03136991).[3]

| Adverse<br>Event<br>Category                        | Placebo<br>(N=8) | 5 mg<br>AZD4831<br>(N=8) | 10 mg<br>AZD4831<br>(N=8) | 15 mg<br>AZD4831<br>(N=8) | 45 mg<br>AZD4831<br>(N=5) | Total<br>AZD4831<br>(N=29) |
|-----------------------------------------------------|------------------|--------------------------|---------------------------|---------------------------|---------------------------|----------------------------|
| Subjects<br>with any<br>AE, n (%)                   | 4 (50.0)         | 2 (25.0)                 | 3 (37.5)                  | 3 (37.5)                  | 2 (40.0)                  | 10 (34.5)                  |
| Contact dermatitis, n (%)                           | 0                | 0                        | 2 (25.0)                  | 1 (12.5)                  | 0                         | 3 (10.3)                   |
| Generalize<br>d<br>maculopap<br>ular rash, n<br>(%) | 1 (12.5)         | 0                        | 0                         | 2 (25.0)                  | 2 (40.0)                  | 4 (13.8)                   |



Note: In the 15 mg and 45 mg cohorts, a total of 4 out of 13 subjects receiving AZD4831 experienced a generalized maculopapular rash.[3]

# Experimental Protocols Measurement of Myeloperoxidase (MPO) Activity in Plasma

This protocol is based on the methodology used in clinical trials to assess the target engagement of **Mitiperstat**.[3]

- 1. Objective: To quantify the enzymatic activity of MPO in plasma samples following ex vivo stimulation.
- 2. Materials:
- Whole blood collected in appropriate anticoagulant tubes (e.g., EDTA).
- Zymosan A from Saccharomyces cerevisiae.
- Phosphate Buffered Saline (PBS).
- MPO substrate (e.g., 3,3',5,5'-Tetramethylbenzidine TMB).
- Stop solution (e.g., sulfuric acid).
- Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
- Mitiperstat (AZD4831) for generating a standard curve and as a positive control for inhibition.
- 3. Method:
- Whole Blood Stimulation:
  - Incubate whole blood samples with zymosan to stimulate neutrophils and induce the release of MPO.



- Plasma Preparation:
  - Centrifuge the stimulated whole blood to separate the plasma.
- MPO Activity Assay (Colorimetric):
  - Add plasma samples to a microplate.
  - Prepare a standard curve using known concentrations of purified MPO.
  - To assess for full inhibition, some plasma samples can be spiked with a high concentration of Mitiperstat.
  - Add the MPO substrate solution (e.g., TMB) to each well.
  - Incubate the plate to allow for color development.
  - Stop the reaction by adding the stop solution.
  - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Data Analysis:
  - Calculate MPO activity based on the standard curve.
  - Specific MPO activity can be determined by dividing the MPO activity by the MPO concentration (measured by an appropriate immunoassay).

#### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of Mitiperstat (AZD4831).





Click to download full resolution via product page

Caption: Experimental workflow for measuring MPO activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AstraZeneca's investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 2. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitiperstat (AZD4831) dose-dependent side effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830898#mitiperstat-azd4831-dose-dependent-side-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com